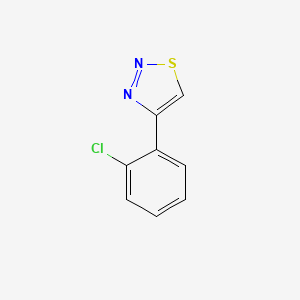

4-(2-chlorophenyl)-1,2,3-thiadiazole

Description

Significance of Thiadiazoles in Chemical and Biological Sciences

The thiadiazole nucleus is a cornerstone in the development of new therapeutic agents and other biologically active molecules. eurekaselect.comnih.gov Derivatives of thiadiazole have demonstrated a broad spectrum of pharmacological activities, making them privileged scaffolds in medicinal chemistry. mdpi.commdpi.com The versatility of the thiadiazole ring allows it to serve as a "hydrogen binding domain" and a "two-electron donor system," contributing to its diverse biological functions. nih.gov

Thiadiazole derivatives are investigated for a wide array of therapeutic applications, including:

Antimicrobial: Exhibiting activity against various bacteria and fungi. mdpi.comrsc.org

Antiviral: Showing potential in combating viral infections, including HIV. mdpi.commdpi.com

Anticancer: Demonstrating cytotoxic effects against various cancer cell lines. mdpi.commdpi.comnih.gov

Anticonvulsant: Showing promise in the management of epileptic seizures. nih.govmdpi.com

Anti-inflammatory and Analgesic: Possessing properties that can reduce inflammation and pain. mdpi.com

Agricultural Applications: Utilized as fungicides, bactericides, and herbicides. nih.govrsc.org

Beyond medicine and agriculture, thiadiazoles are also explored in materials science for their interesting optical and electronic properties, with applications in dyes, corrosion inhibitors, and organic semiconductors. researchgate.net

Overview of Thiadiazole Isomers and Their Distinctive Features

Thiadiazoles exist in four distinct isomeric forms, differentiated by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring. isres.orgmdpi.com This structural diversity leads to variations in their chemical properties and biological activities. isres.org

| Isomer | Structure | Key Features |

| 1,2,3-Thiadiazole (B1210528) |  | An aromatic and structurally active pharmacophore known for a wide array of biological activities. mdpi.com |

| 1,2,4-Thiadiazole |  | One of the most widely studied isomers, derivatives exhibit a broad range of biological activities. isres.orgrsc.org |

| 1,3,4-Thiadiazole (B1197879) |  | Extensively researched for its pharmacological properties, attributed to the ring's high aromaticity and stability. mdpi.commdpi.com It is considered a bioisostere of pyrimidine. nih.gov |

| 1,2,5-Thiadiazole |  | Another isomeric form contributing to the structural diversity of the thiadiazole family. mdpi.com |

While all isomers are significant, the 1,3,4- and 1,2,4-thiadiazoles have been the subject of more extensive research compared to the other two. isres.orgmdpi.com The distinct arrangement of heteroatoms in each isomer influences its electronic distribution, stability, and reactivity, thereby dictating its potential applications. rsc.org

Positioning of 1,2,3-Thiadiazole within the Thiadiazole Family

The 1,2,3-thiadiazole isomer holds a prominent position among heterocyclic compounds due to its unique structure and broad spectrum of biological activities. mdpi.com It is recognized as an active pharmacophore and a valuable template for designing novel therapeutic agents. mdpi.com Research has highlighted the efficacy of 1,2,3-thiadiazole derivatives in various domains.

Reported Biological Activities of 1,2,3-Thiadiazole Derivatives

| Activity | Description |

|---|---|

| Antiviral | Certain derivatives have shown excellent potency against viruses like HIV. mdpi.com |

| Antifungal | Hybrid structures incorporating the 1,2,3-thiadiazole moiety exhibit significant fungicidal potential against various fungal strains. mdpi.com |

| Anticancer | Some analogues have displayed notable antitumor effects in preclinical models. mdpi.com |

| Insecticidal | The scaffold is used in the development of agents for pest control. mdpi.com |

| Plant Activators | These compounds can be used in agriculture to enhance plant defense mechanisms. mdpi.com |

The synthesis of 1,2,3-thiadiazoles is an active area of research, with methods like the Hurd-Mori reaction being commonly employed. mdpi.comvanderbilt.edu The versatility of this scaffold allows for various chemical modifications, enabling researchers to fine-tune its properties for specific biological targets. mdpi.com

Rationale for Academic Research on 4-(2-chlorophenyl)-1,2,3-thiadiazole as a Specific Analogue

The focused investigation of specific analogues like this compound is driven by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications influence biological activity. The rationale for studying this particular compound stems from several key observations:

The 1,2,3-Thiadiazole Core: As established, the 1,2,3-thiadiazole ring system is a "privileged" scaffold, known to be a component of various biologically active molecules. mdpi.com

Influence of Phenyl Substitution: The introduction of an aromatic ring, such as a phenyl group, onto a heterocyclic core is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com

Significance of Halogen Substitution: The presence and position of halogen atoms, particularly chlorine, on the phenyl ring can significantly impact the pharmacological profile of a compound. nih.govmdpi.com

Studies on piperidine-based thiadiazole derivatives have shown that compounds substituted with a chlorine atom exhibit good antiviral activity. mdpi.com

In a series of 2-thiobenzyl-1,3,4-thiadiazole derivatives, a chlorobenzyl substituted compound was found to have potent anticonvulsant activity. nih.gov

Research into other thiadiazole derivatives has indicated that the incorporation of a 3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazole moiety can influence antiproliferative action. rsc.org

Therefore, the synthesis and study of this compound are based on the scientific premise that combining the known bioactive 1,2,3-thiadiazole nucleus with a strategically placed chlorophenyl substituent could lead to a molecule with novel or enhanced biological properties. The specific ortho (2-position) substitution of the chlorine atom is a deliberate design choice to explore how this positional isomerism affects the molecule's interaction with biological targets compared to other isomers (e.g., meta- or para-chlorophenyl).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCXAJYYMLPXEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3 Thiadiazoles and 4 2 Chlorophenyl 1,2,3 Thiadiazole

Historical and Conventional Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis

The foundational methods for constructing the 1,2,3-thiadiazole ring were developed in the late 19th and early 20th centuries. These classical reactions, while sometimes limited by harsh conditions or the availability of starting materials, remain cornerstones in heterocyclic chemistry.

Hurd-Mori Synthesis and Its Variants

The Hurd-Mori synthesis is a widely recognized and versatile method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones derived from ketones or aldehydes bearing an α-methylene group with thionyl chloride (SOCl₂). wikipedia.org The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride, leading to the formation of the thiadiazole ring. wikipedia.org

For the synthesis of 4-(2-chlorophenyl)-1,2,3-thiadiazole, the starting material would be a hydrazone of 2-chloroacetophenone (B165298). The reaction of 2-chloroacetophenone with a suitable hydrazine (B178648) derivative, such as semicarbazide (B1199961) or tosylhydrazide, would yield the corresponding hydrazone. Subsequent treatment of this intermediate with thionyl chloride would induce cyclization to form the desired this compound.

Variants of the Hurd-Mori synthesis have been developed to improve yields and expand the substrate scope. These can include the use of different activating groups on the hydrazone nitrogen and alternative cyclizing agents.

Wolff Synthesis

The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the cyclization of α-diazothiocarbonyl compounds. This method is particularly useful when the corresponding diazo compounds are readily accessible. The reaction involves the intramolecular cyclization of a molecule containing both a diazo group and a thiocarbonyl group in close proximity.

To apply this method for the synthesis of this compound, a suitable precursor would be an α-diazo-thioacetophenone derivative with a chlorine atom at the ortho position of the phenyl ring. The synthesis of such a precursor can be challenging, which sometimes limits the practical application of this method.

Pechmann Synthesis

The Pechmann synthesis is another classical method for the formation of the 1,2,3-thiadiazole ring. This approach involves the reaction of a diazoalkane with an isothiocyanate. The reaction is a [3+2] cycloaddition where the diazo compound acts as the three-atom component and the isothiocyanate provides the two-atom component.

For the synthesis of this compound, this method is less direct as it typically yields 5-amino-1,2,3-thiadiazole derivatives. A potential, albeit more complex, route could involve the use of a diazomethane (B1218177) derivative and 2-chlorophenyl isothiocyanate, followed by subsequent chemical modifications of the resulting thiadiazole.

Modern and Efficient Synthetic Routes for 1,2,3-Thiadiazoles

In recent years, significant efforts have been directed towards the development of more efficient, milder, and environmentally benign methods for the synthesis of 1,2,3-thiadiazoles. These modern approaches often offer higher yields, broader substrate scope, and greater functional group tolerance.

N-Tosylhydrazone-Based Cyclization Reactions

N-tosylhydrazones have emerged as highly versatile and readily available starting materials for the synthesis of various heterocyclic compounds, including 4-aryl-1,2,3-thiadiazoles. nih.govfrontiersin.org These reactions often proceed under mild conditions and are catalyzed by various reagents.

A common approach involves the reaction of an N-tosylhydrazone, derived from the corresponding ketone, with a sulfur source. For the synthesis of this compound, the N-tosylhydrazone of 2-chloroacetophenone would be the key intermediate. This can be prepared by reacting 2-chloroacetophenone with tosylhydrazide. The subsequent cyclization can be achieved using elemental sulfur in the presence of a catalyst. nih.govfrontiersin.org This method provides a direct and efficient route to the target compound.

Iodine-Catalyzed Cyclization Reactions

Iodine-catalyzed reactions have gained prominence in organic synthesis due to the low cost, low toxicity, and unique reactivity of iodine. nih.govfrontiersin.org Several iodine-catalyzed methods for the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones have been reported. nih.govfrontiersin.org

In a typical procedure, the N-tosylhydrazone of 2-chloroacetophenone is reacted with elemental sulfur in a solvent such as dimethyl sulfoxide (B87167) (DMSO), with a catalytic amount of iodine. nih.govfrontiersin.org The reaction proceeds efficiently to afford this compound in good yields. nih.govfrontiersin.org This method is often characterized by its operational simplicity and high step-economy. frontiersin.org

| Starting Material | Reagents | Method | Product |

| 2-chloroacetophenone hydrazone | Thionyl chloride (SOCl₂) | Hurd-Mori Synthesis | This compound |

| α-diazo-2-chlorothioacetophenone | Heat or catalyst | Wolff Synthesis | This compound |

| Diazomethane derivative & 2-chlorophenyl isothiocyanate | - | Pechmann Synthesis | Substituted 1,2,3-thiadiazole |

| 2-chloroacetophenone N-tosylhydrazone | Elemental sulfur, catalyst | N-Tosylhydrazone-Based Cyclization | This compound |

| 2-chloroacetophenone N-tosylhydrazone | Elemental sulfur, Iodine (I₂), DMSO | Iodine-Catalyzed Cyclization | This compound |

Multicomponent Reactions for 1,2,3-Thiadiazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficient and atom-economical routes to complex molecules in a single step. For the synthesis of the 1,2,3-thiadiazole core, several MCRs have been developed.

One notable example is an iodine/copper chloride promoted one-pot, three-component reaction. This method involves the reaction of ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN) to produce 1,2,3-thiadiazoles with either aliphatic or aromatic substituents. isres.org By adjusting the reaction conditions and the sulfur source, it is possible to synthesize a series of 4-aryl-1,2,3-thiadiazoles. isres.org

Another significant multicomponent approach is the Ugi four-component reaction (U-4CR). This strategy involves the initial formation of an imine from an amine and an aldehyde. Subsequently, the imine intermediate reacts with a 1,2,3-thiadiazole derivative and an isocyanide to yield substituted 1,2,3-thiadiazole derivatives.

Specific Synthetic Pathways to this compound and Related Haloaryl Derivatives

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles and is particularly relevant for preparing 4-aryl substituted derivatives like this compound. wikipedia.org This reaction involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride (SOCl₂). wikipedia.org

The general synthetic route to this compound via the Hurd-Mori synthesis commences with the reaction of 2-chloroacetophenone with a suitable hydrazide, such as semicarbazide or tosylhydrazide, to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride, which facilitates the cyclization to the 1,2,3-thiadiazole ring.

A one-pot variation of this method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the reaction of an aryl ketone, tosylhydrazide, and elemental sulfur in the presence of an iodine catalyst and dimethyl sulfoxide (DMSO) as the solvent. This approach offers a more streamlined process for accessing these compounds.

Below is a representative table of starting materials and the resulting 4-haloaryl-1,2,3-thiadiazole derivatives synthesized through methods like the Hurd-Mori reaction.

| Starting Aryl Ketone | Resulting 4-Haloaryl-1,2,3-thiadiazole |

|---|---|

| 2-Chloroacetophenone | This compound |

| 4-Chloroacetophenone | 4-(4-chlorophenyl)-1,2,3-thiadiazole |

| 2-Bromoacetophenone | 4-(2-bromophenyl)-1,2,3-thiadiazole |

| 4-Fluoroacetophenone | 4-(4-fluorophenyl)-1,2,3-thiadiazole |

Derivatization Strategies for the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring, once formed, can undergo various derivatization reactions to introduce new functional groups and create a library of related compounds. These modifications can be crucial for tuning the molecule's properties for various applications.

One key derivatization strategy involves electrophilic substitution reactions. However, the unsubstituted 1,2,3-thiadiazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms, which reduces the electron density of the carbon atoms. nih.gov In contrast, the presence of activating groups on the thiadiazole ring or on an appended aryl substituent can facilitate such reactions.

A more common approach for derivatization is the functionalization at the C5 position of the 1,2,3-thiadiazole ring. For instance, 4-aryl-1,2,3-thiadiazoles can be precursors to 5-halo-4-aryl-1,2,3-thiadiazoles. These halogenated derivatives then serve as versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the C5 position.

Furthermore, the synthesis of derivatives can be achieved by starting with a functionalized precursor. For example, using a substituted carboxylic acid hydrazide in the initial synthesis can lead to 1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives. These can then undergo condensation reactions with various aldehydes to produce a series of hydrazide-hydrazone derivatives. mdpi.com

The following table summarizes some derivatization strategies for the 1,2,3-thiadiazole scaffold.

| Reaction Type | Position of Derivatization | Example of Functional Group Introduced |

|---|---|---|

| Halogenation | C5 | -Cl, -Br |

| Nucleophilic Substitution (on 5-halo derivative) | C5 | -OR, -SR, -NR₂ |

| Condensation (from 5-carbohydrazide) | C5 | Hydrazone linkages |

Chemical Reactivity and Transformations of 1,2,3 Thiadiazole Derivatives

Ring-Opening Reactions and Rearrangements

The 1,2,3-thiadiazole (B1210528) nucleus is known for its propensity to undergo ring-opening reactions under various conditions, including thermal, photochemical, and chemical induction. These reactions are a cornerstone of 1,2,3-thiadiazole chemistry, providing pathways to diverse molecular structures.

Thermal and Photochemical Decomposition: One of the most characteristic reactions of 1,2,3-thiadiazoles is the extrusion of molecular nitrogen (N₂) upon heating or irradiation. e-bookshelf.de This decomposition typically proceeds through a transient thiirene (B1235720) intermediate, which can then desulfurize to yield an alkyne. For 4-(2-chlorophenyl)-1,2,3-thiadiazole, this reaction would be expected to produce 2-chlorophenylacetylene. The stability of the thiadiazole ring and the conditions required for decomposition are influenced by the nature of the substituents at the C4 and C5 positions.

Base-Catalyzed Ring Cleavage: Treatment of 1,2,3-thiadiazoles with a strong base can induce ring cleavage. vanderbilt.edu This process often leads to the formation of alkynethiolates, which are versatile intermediates in organic synthesis. For 4-aryl-1,2,3-thiadiazoles, this reaction provides a route to aryl-substituted alkynethiolates.

Rearrangement Reactions: 1,2,3-thiadiazole derivatives can undergo several types of rearrangements to form other heterocyclic systems. A notable example is the Cornforth-type rearrangement, where certain 1,2,3-thiadiazoles can be converted into isomeric 1,2,3-triazoles. nih.govfigshare.com This transformation typically involves intermediates like α-diazothioketones. researchgate.net For instance, 5-amino-1,2,3-thiadiazole-4-carboximidamides, derived from related precursors, can rearrange to 5-sulfonamido-1,2,3-triazole-4-carbothioamides. nih.gov While not directly demonstrated for this compound itself, the potential for such rearrangements exists depending on the functional groups present on the ring.

The table below summarizes key ring-opening and rearrangement reactions applicable to the 4-aryl-1,2,3-thiadiazole scaffold.

| Reaction Type | Conditions | Expected Product from this compound |

| Thermal/Photochemical Decomposition | Heat or UV light | 2-Chlorophenylacetylene |

| Base-Catalyzed Ring Cleavage | Strong base (e.g., NaNH₂) | Sodium (2-chlorophenyl)ethynethiolate |

| Cornforth-Type Rearrangement | Specific functional groups required | Isomeric 1,2,3-triazole derivatives |

Substitution Reactions on the Thiadiazole Ring

The electronic properties of the 1,2,3-thiadiazole ring significantly influence its reactivity towards substitution reactions. The carbon atoms of the ring, C4 and C5, are electron-deficient due to the electronegativity of the adjacent heteroatoms. chemicalbook.com

Electrophilic Substitution: Due to the low electron density on the carbon atoms, electrophilic substitution reactions on the 1,2,3-thiadiazole ring are generally difficult and not commonly observed. chemicalbook.com The nitrogen atoms are more likely sites for electrophilic attack.

Nucleophilic Substitution: In contrast, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The C5 position is the preferred site for nucleophilic substitution, particularly if a good leaving group is present. chemicalbook.com For this compound, direct nucleophilic substitution on the unsubstituted C5 position would require harsh conditions or activation. However, if a derivative such as 4-(2-chlorophenyl)-5-halo-1,2,3-thiadiazole were available, it would be expected to readily react with various nucleophiles (e.g., amines, alkoxides) to yield 5-substituted products. researchgate.net

Modifications of the Phenyl Substituent

The 2-chlorophenyl group attached at the C4 position of the thiadiazole ring can undergo typical aromatic substitution reactions. The reactivity of this ring is governed by the electronic effects of both the chloro substituent and the 1,2,3-thiadiazol-4-yl group.

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring can potentially be displaced by strong nucleophiles under specific conditions (e.g., high temperature, pressure, or metal catalysis), a reaction known as nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing thiadiazole ring may facilitate this reaction, particularly if activating groups are present at other positions on the phenyl ring.

Functionalization at Various Positions of the 1,2,3-Thiadiazole Nucleus

Beyond substitution at the carbon atoms, functionalization of the 1,2,3-thiadiazole nucleus can also occur at the nitrogen atoms.

N-Alkylation and N-Acylation: The nitrogen atoms of the 1,2,3-thiadiazole ring possess lone pairs of electrons and can react with electrophiles such as alkyl halides or acyl chlorides. vanderbilt.edu This can lead to the formation of quaternary 1,2,3-thiadiazolium salts. Theoretical and experimental data suggest that N2 is often the primary site of coordination and alkylation. researchgate.net

N-Oxidation: Oxidation of 1,2,3-thiadiazoles with peracids can lead to the formation of N-oxides, which is another route for functionalizing the nitrogen atoms of the ring. vanderbilt.edu

The table below outlines potential functionalization reactions for the 4-aryl-1,2,3-thiadiazole system.

| Position | Reaction Type | Reagents | Expected Product |

| C5 | Nucleophilic Substitution (on 5-halo derivative) | Amines, Alkoxides | 5-Amino or 5-Alkoxy derivatives |

| N2/N3 | N-Alkylation | Alkyl Halides (e.g., CH₃I) | 2- or 3-Alkyl-1,2,3-thiadiazolium salt |

| N2/N3 | N-Acylation | Acyl Halides | 2- or 3-Acyl-1,2,3-thiadiazolium salt |

| N2/N3 | N-Oxidation | Peracids (e.g., m-CPBA) | 1,2,3-Thiadiazole N-oxide |

Structure Activity Relationship Sar Studies of 4 2 Chlorophenyl 1,2,3 Thiadiazole and Its Analogues

Importance of Substituent Effects on Biological Activity

The biological activity of the 1,2,3-thiadiazole (B1210528) scaffold is profoundly influenced by the electronic and steric properties of its substituents. researchgate.net Modifications to the groups attached to the thiadiazole ring can alter the molecule's polarity, lipophilicity, and ability to interact with biological targets, thereby modulating its pharmacological effects.

Research has consistently shown that the introduction of different functional groups leads to a wide spectrum of activities. For instance, studies on various thiadiazole derivatives have demonstrated that:

Aryl substituents are common, with their electronic properties (electron-donating or electron-withdrawing) playing a key role. Halogen substitutions, such as chlorine or bromine, on an attached phenyl ring often enhance cytotoxic or antiviral activities. mdpi.com

Alkyl groups can influence the lipophilicity of the compound, which affects its ability to cross cell membranes.

The presence of amide, sulfonamide, or thioamide moieties can introduce additional hydrogen bonding capabilities, potentially increasing the binding affinity of the compound to its target protein. mdpi.comekb.eg

A study on 1,3,4-thiadiazole-based fluoroquinolone hybrids revealed that compounds bearing a 4-chlorophenyl or a 2,4-dichlorophenyl substituent on the thiadiazole ring exhibited significant antimicrobial activity against M. tuberculosis. nih.gov Another series of 1,3,4-thiadiazole (B1197879) derivatives showed that the position of substituents was critical; compounds with a para-substituted phenyl ring were active against tuberculosis, while those with meta substitution were inactive. nih.gov These findings underscore the principle that even minor changes to a substituent's nature or position can lead to dramatic shifts in biological outcomes.

| Compound Series | Substituent (R) | Observed Biological Activity | Reference |

| Piperidine-based 1,2,3-thiadiazoles | Chlorine on phenyl ring | Good antiviral activity | mdpi.com |

| 5-Aryl-1,3,4-thiadiazole-thioureas | 4-chlorophenyl, 4-fluorophenyl | Potent and selective against M. tuberculosis | nih.gov |

| 1,3,4-thiadiazole-azetidinones | para-substituents on phenyl ring | Good anti-tubercular activity | nih.gov |

| 1,3,4-thiadiazole-azetidinones | meta-substituents on phenyl ring | Inactive | nih.gov |

Impact of the Chlorophenyl Moiety on Pharmacological Profiles

The chlorophenyl group is a frequently utilized substituent in medicinal chemistry due to its ability to enhance biological activity. In the context of 4-(2-chlorophenyl)-1,2,3-thiadiazole, this moiety is critical to its pharmacological profile. The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the entire molecule. It also increases the lipophilicity of the compound, which can improve its absorption and distribution characteristics in vivo.

Several studies have highlighted the positive contribution of the chlorophenyl group to the bioactivity of heterocyclic compounds:

Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess notable cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. ekb.eg

In the realm of anticonvulsant agents, 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole was identified as a promising compound, indicating the importance of the chlorophenyl group in interacting with neurological targets. nih.gov

Novel sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole were found to exhibit significant antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net

The presence of the chlorophenyl group can facilitate hydrophobic interactions within the binding pocket of a target enzyme or receptor, leading to a more stable ligand-target complex and enhanced inhibitory activity. researchgate.net

Positional Isomerism and Its Influence on Activity (e.g., ortho- vs. para-chlorophenyl)

Comparative studies have often revealed significant differences in potency and selectivity among isomers:

Research on antiviral piperidine-based thiadiazole derivatives noted that compounds with para-substituents on the phenyl ring generally exhibited greater cytotoxic potency than the corresponding ortho-substituted derivatives. mdpi.com

Similarly, in a series of anti-tubercular compounds, derivatives with a substituent in the para position of the phenyl ring were found to be active, whereas the meta isomers were inactive. nih.gov

Conversely, some studies on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (B182814) (an ortho-chloro isomer) reported good antibacterial and enzyme inhibitory activities, demonstrating that the ortho position can be favorable for certain biological targets. researchgate.net

This variation highlights that the optimal substitution pattern is target-specific. The steric bulk of the chlorine atom in the ortho position can sometimes cause a conformational twist in the molecule, which may either facilitate a better fit in a binding pocket or, conversely, create steric hindrance that prevents effective binding. The para position is less sterically hindered and can extend into different regions of a binding site, potentially accessing different interaction points.

| Compound Class | Isomer Position | Effect on Biological Activity | Reference |

| Antiviral piperidine-thiadiazoles | para-chloro | More cytotoxic potency | mdpi.com |

| Antiviral piperidine-thiadiazoles | ortho-chloro | Less cytotoxic potency | mdpi.com |

| Anti-tubercular azetidinones | para-substituent | Active | nih.gov |

| Anti-tubercular azetidinones | meta-substituent | Inactive | nih.gov |

Role of the 1,2,3-Thiadiazole Core in Ligand-Target Interactions

The 1,2,3-thiadiazole ring is not merely a passive scaffold but an active pharmacophoric element that contributes directly to ligand-target interactions. Its distinct structural and electronic features are key to its biological versatility.

Key properties of the 1,2,3-thiadiazole core include:

Aromaticity and Stability : The ring possesses a high degree of aromaticity, which confers significant chemical and metabolic stability, a desirable trait for drug candidates. mdpi.com

Hydrogen Bonding Capacity : The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, enabling the molecule to form crucial interactions with amino acid residues (such as -NH or -OH groups) in the active site of a protein. nih.gov

Dipole Moment : The arrangement of sulfur and nitrogen heteroatoms creates a significant dipole moment, which can be important for long-range electrostatic interactions with a biological target.

Bioisosterism : The thiadiazole ring is often used as a bioisostere for other chemical groups, such as carboxylates or amides. This substitution can improve pharmacokinetic properties while retaining the necessary binding interactions. nih.gov

The core structure, containing an =N-C-S- moiety, is considered essential for many of the observed biological activities. mdpi.com The specific arrangement of heteroatoms in the 1,2,3-isomer defines a unique spatial and electronic profile that allows it to engage with targets differently than other thiadiazole isomers like 1,3,4-thiadiazole.

Stereochemistry and Enantioselectivity in 1,2,3-Thiadiazole Bioactivity

When a 1,2,3-thiadiazole derivative contains a chiral center, the stereochemistry of that center can have a profound impact on its biological activity. Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with the two enantiomers (mirror-image isomers) of a chiral drug.

While the core this compound is achiral, chirality can be introduced by adding certain substituents. For example, attaching a side chain with an asymmetric carbon atom would result in a pair of enantiomers. In such cases, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The differential activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal fit and interaction with the chiral binding site of the biological target.

The importance of stereochemistry necessitates the development of enantioselective synthetic methods to produce the desired enantiomer in high purity. researchgate.net Although specific studies detailing the enantioselectivity of this compound analogues are not widely reported in the provided context, the principles of stereochemistry in drug action are universally applicable. The synthesis of specific enantiomers is a key strategy in modern drug discovery to maximize therapeutic efficacy. researchgate.netacs.org

Biological Activities and Pharmacological Applications Research Perspective

Antimicrobial Research

Thiadiazole derivatives have been widely investigated for their ability to combat microbial infections, demonstrating a broad spectrum of activity against bacteria, fungi, and viruses.

The thiadiazole ring is a core component of several synthetic compounds with significant antibacterial properties. Research has shown that derivatives of this heterocycle are active against both Gram-positive and Gram-negative bacteria.

For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their antibacterial activity. Among them, compounds featuring an imine group, specifically derivatives designated as e4, e5, and e6, demonstrated good antibacterial activity against tested strains. Another study highlighted that 2,5-disubstituted-1,3,4-thiadiazole derivatives showed potent inhibition against both Gram-positive and Gram-negative bacterial strains at a concentration of 6.25 μg/ml.

Substituted 1,2,3-thiadiazole (B1210528) and 1,2,3-selenadiazole derivatives have also been prepared and assessed for antimicrobial efficacy. One benzene-substituted derivative was found to be highly active against the Gram-positive Staphylococcus aureus, while a propenoxide derivative showed activity against the Gram-negative Escherichia coli. nih.gov The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.625 to 6.25 μg/mL, indicating promising potential as antimicrobial agents. nih.gov Similarly, certain 1,3,4-thiadiazole derivatives linked to a D,L-methionine moiety exhibited strong action against Bacillus anthracis and Bacillus cereus.

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Benzene-substituted 1,2,3-thiadiazole | Staphylococcus aureus (Gram-positive) | Very active | nih.gov |

| Propenoxide-substituted 1,2,3-thiadiazole | Escherichia coli (Gram-negative) | Active (16 mm inhibition zone) | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazoles | Gram-positive & Gram-negative strains | Good inhibition at 6.25 μg/ml | |

| 1,3,4-thiadiazole with D,L-methionine | Bacillus anthracis, Bacillus cereus | Good activity |

The antifungal potential of thiadiazole derivatives is well-documented, with various studies demonstrating their efficacy against a range of fungal pathogens. The 1,2,3-thiadiazole scaffold, in particular, is found in commercial fungicides like tiadinal. nih.gov

In one study, a series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides were synthesized and tested. nih.govnih.gov Compound 6a from this series showed good activity against Cercospora arachidicola, comparable to commercial drugs. nih.govnih.gov Other compounds in the series exhibited moderate activity against fungal strains such as Fusarium oxysporum and Gibberella zeae. nih.gov

Another investigation into N-acyl-N-arylalaninates based on 1,2,3-thiadiazole and isothiazole (B42339) identified derivatives with moderate fungicidal activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum, with inhibition rates exceeding 60% at a concentration of 0.1 mg/mL. bohrium.com Furthermore, 1,3,4-thiadiazole derivatives have been explored, with one compound bearing a 2,4-dichlorophenyl group emerging as the most active in a series against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL.

Table 2: Antifungal Activity of Selected Thiadiazole Derivatives

| Compound Series | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 1,2,3-thiadiazole-5-carboxamides (Compound 6a) | Cercospora arachidicola | Good activity, comparable to commercial drugs | nih.govnih.gov |

| 1,2,3-thiadiazole-5-carboxamides (Compounds 6e, 6f, 6i) | Fusarium oxysporum | Fair activity (~50%) | nih.gov |

| N-acyl-N-arylalaninates (Compounds 2a, 2g) | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | >60% growth inhibition | bohrium.com |

| 1,3,4-thiadiazole derivative (Compound 3l) | Candida albicans ATCC 10231 | MIC = 5 µg/mL | |

| 1,3,4-thiadiazole derivative (Compound 3l) | Candida crusei ATCC 6258, Candida glabrata ATCC 2001 | MIC = 10 µg/mL |

The thiadiazole nucleus is a key structural motif in the development of antiviral agents, acting as a bioisostere of pyrimidine, a fundamental component of nucleic acids. bepls.com This has prompted significant research into its efficacy against a variety of viruses, including Human Immunodeficiency Virus (HIV).

Derivatives of 1,2,3-thiadiazole have shown particular promise as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized, with several compounds showing potent anti-HIV-1 activity. rsc.org Notably, one derivative displayed an EC₅₀ value of 36.4 nM, inhibiting HIV-1 replication more effectively than the established drugs nevirapine (B1678648) and delavirdine. rsc.org Structure-activity relationship (SAR) studies indicated that the substitution of a 2,4-dibromo group on the phenyl ring significantly enhanced antiviral potential. researchgate.net

Other research has explored 1,3,4-thiadiazole derivatives against viruses like the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were found to have excellent protective activity against TMV, with one compound showing an EC₅₀ of 203.5 μg/mL, superior to the commercial agent ningnanmycin. nih.gov Additionally, various 1,3,4-thiadiazole derivatives have demonstrated activity against Herpes simplex-1 virus, West Nile virus, and Dengue virus. mdpi.com

Table 3: Anti-HIV Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Derivative | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thioacetanilide-based 1,2,3-thiadiazole | 0.059 ± 0.02 µM | > 283.25 µM | > 4883 | researchgate.net |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative | 0.0364 ± 0.0038 µM | > 240.08 µM | > 6460 | researchgate.net |

| 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide derivative (7c) | 36.4 nM | Not specified | Not specified | rsc.org |

Anticancer and Antitumor Research

The thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a wide array of human tumor cell lines. eurekaselect.com Their mechanism of action is often multifaceted, involving the induction of apoptosis, interference with cell proliferation pathways, and the inhibition of specific molecular targets crucial for cancer progression. bepls.com

Thiadiazole derivatives have demonstrated significant cytotoxic effects across various cancer cell lines, including those of the breast, lung, colon, and prostate. bepls.com The 2-amino-1,3,4-thiadiazole (B1665364) structure is a particularly promising foundation, where introducing an aromatic ring at the 5th position often enhances the anticancer effect. mdpi.com

For example, a series of pyrazole (B372694) oxime compounds bearing a 1,2,3-thiadiazole ring were evaluated against several cancer cell lines. Two compounds, one with a 4-bromo and another with a 2,3-difluoro substitution on the phenyl ring, showed potent activity against colon cancer (HCT-116) cells, with IC₅₀ values of 7.19 and 6.56 μM, respectively, which was significantly stronger than the standard drug 5-fluorouracil (B62378) (IC₅₀ of 29.50 μM). nih.gov

Another study on 1,3,4-thiadiazole derivatives found that 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole exerted the strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 49.6 µM and 53.4 µM, respectively. nih.gov Furthermore, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects against LoVo colon cancer cells (IC₅₀ of 2.44 µM) and MCF-7 cells (IC₅₀ of 23.29 µM). mdpi.com These findings underscore the broad-spectrum potential of the thiadiazole core in developing new cancer therapeutics.

Table 4: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives

| Thiadiazole Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole-pyrazole oxime (4-bromo substituted) | HCT-116 (Colon) | 7.19 µM | nih.gov |

| 1,2,3-Thiadiazole-pyrazole oxime (2,3-difluoro substituted) | HCT-116 (Colon) | 6.56 µM | nih.gov |

| DHEA-fused 1,2,3-thiadiazole (Compound 25) | T47D (Breast) | 0.042 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | mdpi.com |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole (Compound 3e) | HeLa (Cervical) | 0.70 µM (GI₅₀) | nih.gov |

| 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole (Compound 3e) | U2OS (Osteosarcoma) | 0.69 µM (GI₅₀) | nih.gov |

Beyond broad cytotoxicity, research has focused on thiadiazole derivatives that inhibit specific molecular targets essential for tumor survival and proliferation, such as Histone Deacetylase (HDAC) and Heat Shock Protein 90 (Hsp90).

Histone Deacetylase (HDAC) Inhibition HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition has emerged as a promising strategy in cancer therapy. jmpas.com Several 1,3,4-thiadiazole-based hydroxamic acids have been developed as potent HDAC inhibitors. nih.gov In one study, a derivative from this class, compound 6i , exhibited an IC₅₀ of 0.089 μM against HDACs, showing better inhibitory effect than the approved drug SAHA (Vorinostat). nih.gov Another series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamates were designed as HDAC inhibitors with DNA binding affinity. nih.gov The lead compound from this series, 4j , showed potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM and demonstrated significant suppression of tumor growth in a mouse model. nih.gov

Heat Shock Protein 90 (Hsp90) Blocking Hsp90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer progression. lookchem.com Tumor cells are particularly dependent on Hsp90, making it an attractive anticancer target. nih.gov A series of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles were synthesized and shown to be effective Hsp90 binders. lookchem.com The most potent compound bound to Hsp90 with a dissociation constant (Kd) of approximately 5 nM. lookchem.com Further research on compounds with a 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold led to the development of inhibitors that bound to the N-terminal domain of Hsp90 with Kd values as low as 0.6 to 0.8 nM. eurekaselect.comnih.gov These compounds effectively inhibited the growth of lung adenocarcinoma (A549), melanoma (IGR39), and glioblastoma (U87) cancer cell lines, with effective concentrations (EC₅₀) reaching 0.35 µM. eurekaselect.comnih.gov

Table 5: Activity of Thiadiazole Derivatives Against Specific Cancer Targets

| Compound Series | Target | Activity Noted | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole hydroxamic acid (Compound 6i) | HDAC | IC₅₀ = 0.089 µM | nih.gov |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate (Compound 4j) | HDAC1 | IC₅₀ = 15 nM | nih.gov |

| 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | Hsp90 | Kd ≈ 5 nM | lookchem.com |

| 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives | Hsp90 (N-terminal domain) | Kd = 0.6 to 0.8 nM | eurekaselect.comnih.gov |

Activity against Specific Cancer Cell Lines

The 1,2,3-thiadiazole moiety has been incorporated into various molecular structures to evaluate their potential as anticancer agents, with studies showing activity against breast and liver cancer cell lines.

Breast Cancer: Research into 1,2,3-thiadiazole derivatives has demonstrated notable cytotoxic effects against human breast cancer cells. For instance, a series of d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives showed potent antitumor activity against T47D human breast cancer cells. nih.gov The most effective of these compounds exhibited IC50 values ranging from 0.042 to 0.058 μM, which is comparable to the reference drug adriamycin (IC50 = 0.04 μM). nih.gov One compound, in particular, displayed considerable selectivity towards the T47D cell line. nih.gov

In other studies, analogs of the natural anticancer agent combretastatin (B1194345) A-4, where the olefin group was replaced by a 1,2,3-thiadiazole ring, were synthesized. nih.gov These compounds were designed to inhibit tubulin polymerization, a key target in cancer therapy. Several of these derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer. nih.gov The positioning of a 3,4,5-trimethoxyphenyl group on the thiadiazole ring was found to be crucial for activity. nih.gov Similarly, research on 1,3,4-thiadiazole derivatives has shown that compounds like 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole can exert strong anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively. nih.gov

Liver Carcinoma: The anticancer potential of thiadiazole derivatives extends to liver cancer. A novel series of 1,3,4-thiadiazole-thiazole hybrids were synthesized and evaluated for their growth-inhibitory effects against the HepG2-1 human liver cancer cell line. researchgate.netsemanticscholar.org Two compounds from this series demonstrated promising anticancer activity, with IC50 values of 0.69 ± 0.41 μM and 1.82 ± 0.94 μM, respectively. researchgate.netsemanticscholar.org The activity of the most potent compound was comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.72 ± 0.52 μM). researchgate.netsemanticscholar.org Studies on other thiadiazole derivatives have also suggested their potential as inhibitors of liver carcinoma. anjs.edu.iq

Anticancer Activity of Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast) | 0.042 - 0.058 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 µM | nih.gov |

| 1,3,4-thiadiazole-thiazole hybrid (Compound 16b) | HepG2-1 (Liver) | 0.69 ± 0.41 µM | researchgate.netsemanticscholar.org |

| 1,3,4-thiadiazole-thiazole hybrid (Compound 21) | HepG2-1 (Liver) | 1.82 ± 0.94 µM | researchgate.netsemanticscholar.org |

Neuropharmacological Research

The thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Various isomers, particularly 1,3,4-thiadiazole derivatives, have been extensively synthesized and evaluated for their ability to protect against seizures in preclinical models. nih.govfrontiersin.org These studies often utilize the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models to assess efficacy. nih.govsphinxsai.com

Structure-activity relationship studies have revealed that the nature and position of substituents on the thiadiazole ring are critical for anticonvulsant activity. For example, in one series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoles, the compound with a 4-chlorophenyl substituent showed excellent activity. ptfarm.pl Another study on 2,5-disubstituted-1,3,4-thiadiazoles found that a bromo-substituted derivative, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, offered significant protection against PTZ-induced convulsions. sphinxsai.com The presence of a halogen group, such as chloro or bromo, on the phenyl ring often appears to enhance anticonvulsant potency. frontiersin.orgsphinxsai.comptfarm.pl The lipophilic character of the compounds is also considered an important factor for activity. frontiersin.org While much of the research has focused on the 1,3,4-thiadiazole isomer, the broader class of thiadiazoles, including 1,2,3-thiadiazoles, is recognized for its potential in developing new antiepileptic drugs. mdpi.comnih.gov

Recent research has identified 1,2,3-thiadiazoles as potent inhibitors of necroptosis, a form of regulated, caspase-independent cell death. researchgate.netlookchem.com A series of nih.govresearchgate.netlookchem.comthiadiazole benzylamides, termed necrostatins, were found to be effective inhibitors of this pathway. researchgate.netlookchem.com Structure-activity relationship studies on these compounds revealed several key features for optimal activity:

At the 4-position of the thiadiazole ring: Small cyclic alkyl groups, such as cyclopropyl, were found to be optimal. researchgate.netlookchem.com

At the 5-position of the thiadiazole ring: 2,6-dihalobenzylamides were preferred. researchgate.netlookchem.com

Stereochemistry: When a small alkyl group was introduced at the benzylic position, the necroptosis inhibitory activity was found to reside exclusively with the (S)-enantiomer. researchgate.netlookchem.com

These findings highlight the potential of the 1,2,3-thiadiazole scaffold in developing therapeutic agents that target necroptosis, a pathway implicated in various pathological conditions.

Other Biological Activities

Beyond pharmacology, 1,2,3-thiadiazole derivatives have been investigated for their applications in agriculture as plant activators. mdpi.com These compounds can induce systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad spectrum of pathogens. mdpi.com For example, certain carboxylate derivatives of 1,2,3-thiadiazole have demonstrated excellent inhibition against various plant diseases, including those caused by fungi and bacteria. mdpi.com This activity suggests that the 1,2,3-thiadiazole core can be utilized to develop agents that protect crops by stimulating their natural defense mechanisms. mdpi.com

The thiadiazole nucleus is a core structural component in a variety of compounds investigated for antiparasitic activity, including against Leishmania and Toxoplasma gondii. nih.govnih.gov

Antileishmanial Activity: Several classes of 1,3,4-thiadiazole derivatives have shown promising leishmanicidal effects against Leishmania major and Leishmania donovani. nih.gov For instance, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives exhibited potent antileishmanial activity with low toxicity. nih.gov The mechanism of action for some of these compounds is believed to involve permeating the cell membrane and damaging nucleic acids or inhibiting key enzymes like DNA topoisomerase I. nih.gov

Antiparasitic Activity (Toxoplasmosis): Derivatives of 1,3,4-thiadiazole have also been evaluated as anti-Toxoplasma gondii agents. nih.govmdpi.com A series of 1,3,4-thiadiazole-2-halophenylamines functionalized with an imidazole (B134444) ring at the C5 position demonstrated potent inhibition of T. gondii growth. mdpi.com These compounds were found to significantly inhibit both parasite invasion into host cells and subsequent intracellular proliferation. mdpi.com The most effective derivative, a para-iodo substituted compound, reduced the number of infected host cells by 44% and the number of parasites per vacuole by 93%. mdpi.com These findings underscore the potential of the thiadiazole scaffold in the development of new antiparasitic drugs. nih.govnih.gov

Antiparasitic Activity of Thiadiazole Derivatives

| Compound Class | Parasite | Key Finding | Reference |

|---|---|---|---|

| 5-nitroheteroaryl-1,3,4-Thiadiazole derivatives | Leishmania donovani | Potent activity with low toxicity; one compound had an IC50 of 0.495 µM. | nih.gov |

| 2-substituted-thio-1,3,4-thiadiazoles | Leishmania major | Good antileishmanial activity against promastigote and amastigote forms. | |

| 1,3,4-thiadiazole-2-halophenylamines | Toxoplasma gondii | Inhibited parasite invasion and proliferation; para-iodo derivative reduced tachyzoites per vacuole by 93%. | mdpi.com |

| tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii | Significant reduction in parasite count in brain, liver, and spleen tissues in an in vivo model. | nih.gov |

An Examination of 4-(2-chlorophenyl)-1,2,3-thiadiazole in Specific Pharmacological and Industrial Applications

The field of chemical research is vast, with countless compounds being synthesized and evaluated for a wide array of potential uses. This article focuses specifically on the chemical compound this compound, exploring its documented role within the precise contexts of biological activities as a systemic acquired resistance inducer and its industrial application as a corrosion inhibitor. The content herein is strictly limited to the available scientific literature concerning these two specific areas.

The 1,2,3-thiadiazole ring system is a core structure in various compounds investigated for diverse biological activities. These activities often stem from the specific substitutions on the thiadiazole ring, which can significantly influence the compound's interaction with biological systems.

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. The induction of SAR can be triggered by chemical agents, which are of significant interest in agriculture as an alternative to traditional pesticides. Certain thiadiazole derivatives, such as tiadinil, are known to function as plant activators by inducing SAR.

However, a thorough review of available scientific literature reveals no specific studies or data on the activity of This compound as a Systemic Acquired Resistance (SAR) inducer. Research has been conducted on other thiadiazole-based compounds, but findings related to the 2-chlorophenyl substituted 1,2,3-thiadiazole in this particular application are not present in the reviewed literature.

The prevention of corrosion is a critical industrial challenge, particularly for metals in acidic environments. Organic compounds containing heteroatoms like sulfur and nitrogen, such as thiadiazole derivatives, are often effective corrosion inhibitors. Their efficacy is typically attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecular structure, including the nature and position of substituents on the aromatic rings, plays a vital role in the inhibitor's performance.

Despite the known corrosion inhibition properties of the thiadiazole class of compounds, specific research and documented findings regarding the efficacy and mechanism of This compound as a corrosion inhibitor are not available in the current body of scientific literature. While numerous studies detail the performance of other substituted thiadiazoles in preventing the corrosion of various metals, data directly pertaining to the 2-chlorophenyl derivative is absent.

Mechanistic Investigations of 4 2 Chlorophenyl 1,2,3 Thiadiazole Bioactivity

Molecular Targets and Receptor Interactions

Direct molecular targets for 4-(2-chlorophenyl)-1,2,3-thiadiazole have not been explicitly identified in the reviewed literature. However, studies on other substituted 1,2,3-thiadiazole (B1210528) compounds suggest that this class of molecules can interact with key cellular proteins.

One notable molecular target identified for a group of 1,2,3-thiadiazole derivatives is the Heat shock protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a promising target for anticancer therapies. nih.gov Specifically, a series of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have been shown to bind tightly to Hsp90. nih.gov The presence of a chloro-substituent on the dihydroxyphenyl ring was found to be a significant factor in this interaction. nih.gov While these findings pertain to more complex derivatives, they highlight Hsp90 as a potential, though unconfirmed, target for aryl-1,2,3-thiadiazoles.

For many other 1,2,3-thiadiazole derivatives that exhibit anticancer activity, the specific molecular targets remain unknown. nih.gov

Enzyme Inhibition Profiles

Specific enzyme inhibition profiles for this compound are not detailed in the available research. The broader class of thiadiazole isomers, particularly 1,3,4-thiadiazoles and 1,2,4-thiadiazoles, are well-known for their enzyme-inhibiting activities, targeting enzymes such as carbonic anhydrase, various kinases, and heparanase. However, this information cannot be directly extrapolated to the 1,2,3-thiadiazole isomer without specific experimental validation.

Cellular Pathway Modulation

There is a lack of specific data concerning the modulation of cellular pathways such as cell division, cell migration, or apoptosis by this compound. Research on different thiadiazole isomers has shown significant effects on these pathways. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives are known to induce apoptosis and cause cell cycle arrest in cancer cell lines by modulating signaling pathways like MEK/ERK and Akt. nih.govfarmaceut.org However, it is not scientifically sound to attribute these specific pathway modulations to this compound without direct evidence.

Interaction with Biological Macromolecules

The primary documented interaction for the broader class of aryl-1,2,3-thiadiazoles is with the protein Hsp90, as mentioned previously. nih.gov This interaction involves the binding of the small molecule to the chaperone protein, which controls the folding and stability of other proteins. nih.gov The ability of thiadiazoles to cross cellular membranes, attributed to their mesoionic nature, facilitates their interaction with intracellular macromolecules. nih.gov Beyond this, specific studies detailing the binding modes or interactions of this compound with other biological macromolecules like DNA or specific receptors were not identified in the reviewed literature.

Computational and Theoretical Chemistry Studies of 4 2 Chlorophenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Detailed quantum chemical calculations for 4-(2-chlorophenyl)-1,2,3-thiadiazole are not extensively reported in publicly available literature.

Specific optimized geometric parameters (bond lengths, bond angles) and conformational analysis for this compound from DFT studies are not available in the reviewed literature.

Quantitative data regarding the HOMO-LUMO energies and detailed analysis of the molecular electrostatic potential map for this compound are not specifically documented in accessible research.

A detailed NBO analysis, including specific donor-acceptor interactions and hybridization schemes for this compound, has not been found in the surveyed scientific papers.

Molecular Docking and Dynamics Simulations

While molecular docking is a common technique applied to thiadiazole derivatives, specific studies detailing the ligand-protein binding predictions and interaction force analysis for this compound are not available.

Specific predictions of the binding modes and target proteins for this compound are not documented in the available literature.

Quantitative analysis of the interaction forces (e.g., hydrogen bonds, hydrophobic interactions) and calculated binding affinities for this compound with any specific protein target is not reported in the reviewed sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Detailed Quantitative Structure-Activity Relationship (QSAR) models specifically for this compound are not extensively available in the public domain. Research in this area tends to focus on broader classes of thiadiazole derivatives, exploring their potential as antimicrobial, anticancer, and antifungal agents. These studies often develop QSAR models to correlate the physicochemical properties of a series of related compounds with their observed biological activities.

Derivation of Molecular Descriptors

In general QSAR studies of heterocyclic compounds like thiadiazoles, a variety of molecular descriptors are calculated to quantify the structural features of the molecules. These descriptors typically fall into several categories:

Electronic Descriptors: These relate to the electronic properties of the molecule and can include parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding how a molecule will interact with a biological target.

Steric Descriptors: These describe the size and shape of the molecule. Common steric descriptors include molecular weight, molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.

For a specific compound like this compound, these descriptors would be calculated using computational chemistry software as the first step in a QSAR analysis.

Predictive Models for Biological Activity

Once molecular descriptors are derived for a series of compounds, statistical methods are employed to build a mathematical model that relates these descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms.

While a specific predictive model for this compound is not readily found, studies on similar thiadiazole derivatives have successfully developed QSAR models. For instance, QSAR studies on other substituted 1,3,4-thiadiazoles have shown correlations between descriptors like lipophilicity (XlogP), shape (kappa2), and electronic properties (Quadrupole1) and their cytotoxic activity against cancer cell lines. nih.gov Such models help in predicting the biological activity of new, unsynthesized compounds and in understanding the structural requirements for a desired activity.

Theoretical Studies on Adsorption Mechanisms (e.g., Metal Surface Interactions for Corrosion Inhibition)

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the adsorption mechanisms of organic molecules on metal surfaces, a key aspect of corrosion inhibition. While specific studies on this compound are scarce, research on structurally related thiadiazole derivatives provides significant insights into the probable mechanisms.

Thiadiazole derivatives are recognized as effective corrosion inhibitors, largely due to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their structure. jchemlett.comjchemlett.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that impedes corrosive processes. aspur.rs

The adsorption process can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N and S) in the thiadiazole ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also contribute to this interaction. aspur.rs

Theoretical calculations for similar molecules, such as 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, on iron surfaces have been performed. jchemlett.comjchemlett.com These studies calculate various quantum chemical parameters to understand the inhibitor-metal interaction.

Table 1: Key Quantum Chemical Parameters in Adsorption Studies

| Parameter | Description | Relevance to Adsorption |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower ELUMO values suggest a greater ability to accept electrons from the metal. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO | A smaller energy gap generally implies higher reactivity and can facilitate adsorption. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. |

| Adsorption Energy | The energy released upon adsorption of the inhibitor on the metal surface | A more negative (larger) adsorption energy indicates a stronger and more stable interaction between the inhibitor and the metal. |

Simulations, such as quench dynamic simulations, can further model the adsorption process, predicting the orientation of the molecule on the metal surface. For thiadiazole derivatives, it is often found that the molecule adsorbs in a planar fashion, maximizing the contact between the heteroatoms, π-systems, and the metal surface. The active sites for interaction are typically identified as the sulfur and nitrogen atoms of the thiadiazole ring. jchemlett.comjchemlett.com

Future Directions and Advanced Research Opportunities for 4 2 Chlorophenyl 1,2,3 Thiadiazole

Design and Synthesis of Novel Derivatives for Enhanced Efficacy and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 4-(2-chlorophenyl)-1,2,3-thiadiazole. The objective is to improve therapeutic efficacy and selectivity by modifying the core structure. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the chemical modifications needed to enhance biological activity. nih.gov

Key strategies for creating new derivatives include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the 2-chlorophenyl moiety can significantly alter the compound's electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity for biological targets and enhanced activity. For instance, studies on other thiadiazole analogs have shown that substituents like halogens (fluoro, bromo), methoxy, and nitro groups can modulate anticancer or antimicrobial potency. nih.govnih.govmdpi.com

Modification of the Thiadiazole Ring: Introducing substituents at the 5-position of the 1,2,3-thiadiazole (B1210528) ring is another promising approach. Research on related thiadiazoles has demonstrated that adding moieties like substituted aryl groups, heterocyclic rings, or sulfonamide scaffolds can result in derivatives with potent and selective activity. ekb.egresearchgate.net For example, linking a p-tolyl sulfonamide moiety to a similar 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold was shown to enhance cytotoxic activity against several cancer cell lines. ekb.eg

Hybrid Molecule Synthesis: Creating hybrid molecules by combining the this compound core with other known pharmacologically active fragments can lead to compounds with dual or synergistic modes of action. This approach has been successful for other heterocyclic compounds. mdpi.com

Advanced synthetic methodologies, such as microwave-assisted and ultrasound-assisted synthesis, can facilitate the rapid and efficient production of a diverse library of these new derivatives for biological screening. nih.gov

| Scaffold Type | Modification Strategy | Resulting Derivative Class | Observed Enhancement | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole (B1197879) | Addition of a p-tolyl sulfonamide moiety | Benzenesulfonamide derivatives | Remarkable potency against breast, hepatoma, colon, and lung cancer cells. ekb.eg | ekb.eg |

| 1,2,3-Thiadiazole | Substitution at position 5 with a dihydroxyphenyl group | 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Tight binding to Hsp90, a promising anticancer target. nih.gov | nih.gov |

| 1,3,4-Thiadiazole | Linkage with a piperazine (B1678402) heterocycle | Piperazine-bearing thiadiazoles | Cytotoxicity against MCF-7 and HepG2 cancer cells. researchgate.net | researchgate.net |

| 1,2,3-Thiadiazole | Creation of analogs of combretastatin (B1194345) A-4 | 1,2,3-thiadiazole-based tubulin polymerization inhibitors | Significant reduction in tumor growth in mice. nih.gov | nih.gov |

Multi-Target Drug Design Approaches

Chronic and complex diseases such as cancer often involve multiple biological pathways. mdpi.com Consequently, drugs that act on a single target may have limited efficacy and can be susceptible to drug resistance. Multi-target drug design, which aims to create single molecules that can modulate multiple targets simultaneously, is a promising strategy to overcome these limitations. The thiadiazole scaffold is particularly well-suited for this approach due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net

Future research on this compound can focus on designing derivatives that concurrently inhibit key proteins involved in disease progression. For example, in cancer therapy, this could involve designing a single compound that targets both a specific kinase involved in cell proliferation and a protein like tubulin that is essential for cell division. nih.gov Similarly, derivatives could be designed to inhibit tumor-associated enzymes like carbonic anhydrases while also inducing apoptosis. ekb.egmdpi.com Computational modeling and in-silico screening will be instrumental in identifying derivatives with the desired polypharmacological profiles before their synthesis and experimental validation. rsc.orgnih.gov

Exploration of New Pharmacological Applications Beyond Current Scope

The diverse biological activities reported for the broader family of thiadiazole derivatives suggest that this compound and its future analogs could have therapeutic applications beyond their initially investigated scope. ajprd.comwisdomlib.org Thiadiazoles have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, analgesic, and antidiabetic properties. oaji.netnih.govnih.gov

Future research should systematically screen this compound and its novel derivatives against a wider panel of biological targets and disease models. This could uncover previously unknown therapeutic potential. For instance, given the anticonvulsant activity observed in many thiadiazole compounds, exploring the potential of these derivatives for neurological disorders like epilepsy is a logical next step. nih.gov Similarly, the anti-inflammatory properties of some thiadiazoles could be harnessed for developing treatments for chronic inflammatory diseases. nih.govoaji.net A comprehensive screening approach will maximize the potential for discovering new and valuable clinical applications for this versatile chemical scaffold.

| Pharmacological Activity | Isomer/Derivative Type | Reference |

|---|---|---|

| Anticancer | 1,2,3-, 1,2,4-, and 1,3,4-Thiadiazoles | nih.govnih.gov |

| Antimicrobial / Antibacterial | 1,3,4-Thiadiazoles | ajprd.comoaji.net |

| Antifungal | 1,2,3-Thiadiazoles | mdpi.com |

| Antiviral | 1,3,4-Thiadiazoles | nih.gov |

| Anti-inflammatory | 1,3,4-Thiadiazoles | nih.govoaji.net |

| Anticonvulsant | 1,3,4-Thiadiazoles | nih.gov |

| Antitubercular | 1,3,4-Thiadiazoles | nih.gov |

Advanced Mechanistic Elucidation through Omics Technologies

A deeper understanding of the molecular mechanism of action is critical for the clinical development of any therapeutic agent. While initial studies may identify a primary biological target, the full effects of a compound on cellular systems are often more complex. "Omics" technologies, such as proteomics and metabolomics, offer powerful tools for obtaining a comprehensive, system-wide view of these effects. nih.govmdpi.com

Future studies on this compound should integrate these approaches:

Proteomics: This can be used to identify the direct protein targets of the compound and its derivatives. Furthermore, it can reveal downstream changes in protein expression and post-translational modifications, providing a detailed map of the cellular pathways perturbed by the drug. nih.govmdpi.com

Metabolomics: This involves the large-scale study of small molecules (metabolites) within cells and biological systems. By analyzing the metabolic profile of cells treated with the compound, researchers can understand its impact on cellular metabolism, energy production, and biosynthetic pathways. nih.govmdpi.com

Combining proteomics and metabolomics can provide a holistic understanding of the compound's mechanism of action, identify potential biomarkers for efficacy, and uncover off-target effects. mdpi.com This detailed mechanistic insight is invaluable for optimizing lead compounds and guiding their progression through the drug development pipeline.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Predictive Modeling: ML algorithms can be trained on existing data from other thiadiazole derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the biological activity of newly designed, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.orgmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired therapeutic characteristics (e.g., high potency, low toxicity), these algorithms can propose novel derivatives that may not have been conceived through traditional medicinal chemistry approaches. ai-dd.eu

Property Prediction: AI can predict various Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify and eliminate candidates with poor drug-like properties early in the discovery process. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(2-chlorophenyl)-1,2,3-thiadiazole derivatives?

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and aromatic substitution patterns. X-ray Diffraction (XRD) provides precise crystallographic data, while UV-Vis spectroscopy helps assess electronic transitions. For example, NMR analysis of the 4-(2-aminophenyl)-1,2,3-thiadiazole complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone confirmed hydrogen bonding interactions, validated by XRD .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties of this compound complexes?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level can predict molecular geometries, frontier orbitals, and charge transfer mechanisms. For instance, Natural Bond Orbital (NBO) analysis revealed hyperconjugative interactions in 4-(2-aminophenyl)-1,2,3-thiadiazole complexes, while Quantum Theory of Atoms in Molecules (QTAIM) mapped non-covalent interactions . Reduced Density Gradient (RDG) analysis further visualizes steric and electrostatic effects .

Q. What strategies address discrepancies in reported biological activities of thiadiazole derivatives?

- Methodological Answer : Contradictions in antimicrobial or enzyme inhibition data often arise from variations in assay protocols (e.g., bacterial strains, solvent systems). To resolve these:

Standardize testing using CLSI or EUCAST guidelines.

Perform dose-response curves (IC₅₀/EC₅₀) across multiple concentrations.

Compare results under identical experimental conditions (pH, temperature).

For example, selenadiazole derivatives showed variable activity against E. coli depending on the amino acid moiety and substitution pattern .